molecular formula C10H10BrIO B6611067 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran CAS No. 2870653-58-8

2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran

Cat. No. B6611067
CAS RN: 2870653-58-8
M. Wt: 352.99 g/mol
InChI Key: JWMNPDISUKCABB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran (BIBP) is a chemical compound that has been studied extensively in the scientific community due to its unique properties and potential applications in various fields. BIBP is a heterocyclic organic compound that contains both a bromine and an iodine atom in its structure. It is a highly reactive compound, which makes it useful for a variety of synthetic applications. BIBP has been used in the synthesis of a variety of organic compounds, including drugs and other biologically active molecules. In addition, it has been studied for its potential applications in drug delivery and as a therapeutic agent.

Scientific Research Applications

2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran has been studied extensively in the scientific community due to its unique properties and potential applications in various fields. 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran has been used in the synthesis of a variety of organic compounds, including drugs and other biologically active molecules. In addition, it has been studied for its potential applications in drug delivery and as a therapeutic agent. 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran has also been studied for its potential use in the synthesis of functionalized polymers, as well as for its potential use as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran is not well understood at this time. However, it is believed that the bromine atom of 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran is responsible for its reactivity, as it is highly reactive and can readily undergo various chemical reactions. In addition, the iodine atom of 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran is believed to be involved in the formation of a variety of organic compounds, such as drugs and other biologically active molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran are not well understood at this time. However, it is believed that 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran may have some potential therapeutic applications due to its ability to interact with various biological molecules. In addition, it has been suggested that 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran may have some potential anti-cancer properties due to its ability to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran has several advantages and limitations when used in laboratory experiments. One of the major advantages of 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran is its high reactivity, which makes it useful for a variety of synthetic applications. In addition, 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran is relatively stable and can be stored for extended periods of time without degradation. However, 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran is also highly toxic and should be handled with extreme caution in the laboratory.

Future Directions

In the future, 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran could be used in the synthesis of a variety of organic compounds, including drugs and other biologically active molecules. In addition, it could be studied for its potential applications in drug delivery and as a therapeutic agent. Furthermore, 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran could be studied for its potential use in the synthesis of functionalized polymers, as well as for its potential use as a catalyst in organic synthesis. Finally, 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran could be further investigated for its potential anti-cancer properties.

Synthesis Methods

2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran can be synthesized by a variety of methods. One of the most common methods is the reaction of bromoethane with iodobenzene in the presence of a base, such as sodium hydroxide. This reaction produces 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran as a side product, along with other compounds. The reaction occurs in two steps: the first step involves the formation of a bromoalkyl iodide, which is then further reacted with iodobenzene to form 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran.

properties

IUPAC Name

2-(bromomethyl)-6-iodo-3,4-dihydro-2H-chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrIO/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h2,4-5,9H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMNPDISUKCABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)I)OC1CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran

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